

Application Note: HPLC Analysis of Cyclohexyl Propionate with a Reverse Phase Column

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of **cyclohexyl propionate** using High-Performance Liquid Chromatography (HPLC) with a reverse phase column and a Refractive Index (RI) detector. Due to the aliphatic ester nature of **cyclohexyl propionate** and its lack of a significant UV chromophore, an RI detector is essential for its detection. This method is suitable for purity assessment, stability testing, and quality control of **cyclohexyl propionate** in various sample matrices.

Introduction

Cyclohexyl propionate is an ester with applications in various industries, including as a fragrance and flavoring agent. Accurate and precise quantification of this compound is crucial for ensuring product quality and consistency. Reverse phase HPLC is a widely used technique for the separation of non-polar to moderately polar compounds. This application note provides a complete protocol for the analysis of **cyclohexyl propionate**, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Instrumentation and Materials



- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
- Column: C18 reverse phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- · Reagents:
 - Cyclohexyl Propionate reference standard (>99% purity)
 - Acetonitrile (HPLC grade)
 - Deionized water (18.2 MΩ·cm)
- Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of **cyclohexyl propionate** is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition	
Column	C18, 250 mm x 4.6 mm, 5 μm	
Mobile Phase	Acetonitrile : Water (70:30, v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
Column Temperature	30°C	
Detector	Refractive Index (RI) Detector	
Run Time	10 minutes	

Protocols Standard Solution Preparation



- Stock Standard Solution (1000 μg/mL): Accurately weigh approximately 50 mg of **cyclohexyl propionate** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 100 μg/mL to 800 μg/mL. These solutions are used to establish the calibration curve.

Sample Preparation

- Accurately weigh a sample containing an expected amount of cyclohexyl propionate into a volumetric flask.
- Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Data Presentation

The developed method was validated for linearity, precision, and accuracy. The quantitative data are summarized in the following tables.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Table 2: Linearity Data for Cyclohexyl Propionate



Concentration (µg/mL)	Peak Area (Arbitrary Units)	
100	15234	
200	30156	
400	60892	
600	91345	
800	121578	
Correlation Coefficient (r²)	0.9995	

Precision

The precision of the method was determined by performing six replicate injections of a standard solution at a concentration of 400 $\mu g/mL$.

Table 3: Precision Data for Cyclohexyl Propionate

Replicate	Peak Area
1	60850
2	60910
3	60880
4	60950
5	60820
6	60930
Mean	60890
Standard Deviation	48.99
% RSD	0.81%

Accuracy (Recovery)



The accuracy of the method was assessed by a recovery study. A known amount of **cyclohexyl propionate** was spiked into a placebo matrix at three different concentration levels.

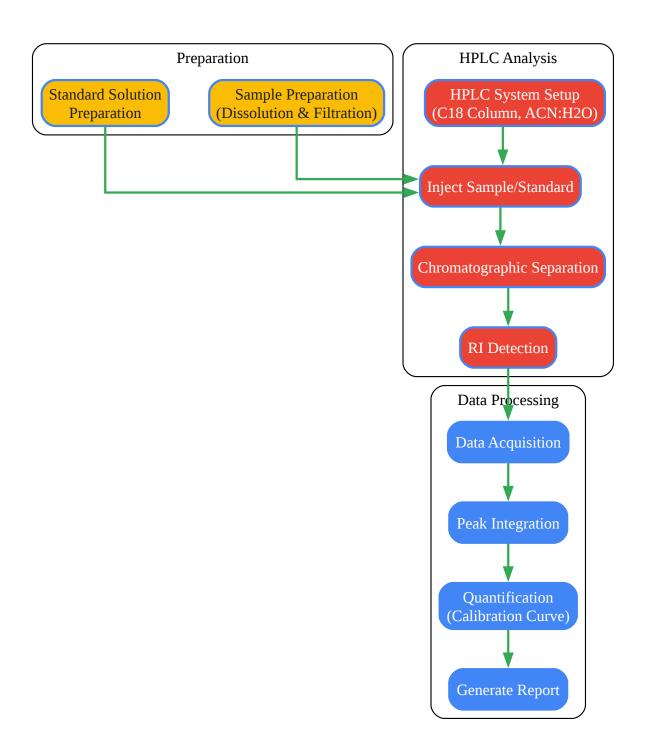
Table 4: Accuracy (Recovery) Data for Cyclohexyl Propionate

Spiked Level	Amount Spiked (μg/mL)	Amount Recovered (μg/mL)	% Recovery
80%	320	316.8	99.0%
100%	400	402.0	100.5%
120%	480	475.2	99.0%
Average Recovery	99.5%		

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis of **cyclohexyl propionate**.





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